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2-Methoxy-5-phenylfuran-3-carbaldehyde
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Overview
Description
2-Methoxy-5-phenylfuran-3-carbaldehyde is an organic compound with the molecular formula C12H10O3 It is a furan derivative, characterized by a furan ring substituted with a methoxy group at the 2-position, a phenyl group at the 5-position, and an aldehyde group at the 3-position
Preparation Methods
The synthesis of 2-Methoxy-5-phenylfuran-3-carbaldehyde can be achieved through several routes. One common method involves the condensation of 2-methoxyfuran with benzaldehyde under acidic conditions, followed by oxidation to introduce the aldehyde group at the 3-position. Another approach includes the use of 2-methoxy-5-phenylfuran as a starting material, which is then subjected to formylation reactions to yield the desired aldehyde .
Industrial production methods for this compound are not extensively documented, but laboratory-scale synthesis typically involves standard organic reactions such as Friedel-Crafts acylation and subsequent oxidation steps.
Chemical Reactions Analysis
2-Methoxy-5-phenylfuran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the furan ring, particularly at the 4-position, using reagents like halogens or nitrating agents.
Condensation: The compound can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields the corresponding carboxylic acid, while reduction produces the alcohol derivative.
Scientific Research Applications
2-Methoxy-5-phenylfuran-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving aldehyde groups.
Industry: Utilized in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism by which 2-Methoxy-5-phenylfuran-3-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. Additionally, the furan ring can participate in π-π stacking interactions with aromatic residues in biological molecules, influencing their function .
Comparison with Similar Compounds
Similar compounds to 2-Methoxy-5-phenylfuran-3-carbaldehyde include:
2-Methyl-5-phenylfuran-3-carboxylic acid: Differing by the presence of a carboxylic acid group instead of an aldehyde group.
5-Phenylfuran-2-carbaldehyde: Lacking the methoxy group at the 2-position.
2,5-Furandicarboxylic acid: Featuring carboxylic acid groups at both the 2- and 5-positions.
Properties
IUPAC Name |
2-methoxy-5-phenylfuran-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-14-12-10(8-13)7-11(15-12)9-5-3-2-4-6-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRTYFPQERHEOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(O1)C2=CC=CC=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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